molecular formula C19H22N4O5S B2892004 N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899989-32-3

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2892004
CAS No.: 899989-32-3
M. Wt: 418.47
InChI Key: QOERIUHTOYWTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study by Faheem (2018) explored the computational and pharmacological potential of novel derivatives including pyrazole compounds for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives showed varying degrees of binding and inhibitory effects across multiple assays, suggesting potential applications in cancer research and therapy development (Faheem, 2018).

Anti-tumor Evaluations

Mohareb, Abdallah, and Abdelaziz (2014) synthesized pyrazole, thiophene, and thiazole derivatives, evaluating their anti-tumor effects against human tumor cell lines. Some compounds exhibited higher inhibitory effects than doxorubicin, a reference drug, highlighting the therapeutic potential of these compounds in oncology (Mohareb, Abdallah, & Abdelaziz, 2014).

Fungicidal and Insecticidal Activities

Zhao et al. (2008) investigated the fungicidal and insecticidal activities of pyrazoline derivatives, finding significant potential in agricultural chemistry. The study identified lead compounds for developing new products with both fungicidal and insecticidal activities, suggesting applications in pest and disease management (Zhao et al., 2008).

Synthesis and Characterization for Anti-tumor Agents

Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating them as potent anti-tumor agents against hepatocellular carcinoma cell lines. This research underscores the utility of such compounds in developing new cancer treatments (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity Evaluation

Mathew, Suresh, and Anbazhagan (2014) synthesized and evaluated a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides for antidepressant activity. Their findings indicate potential applications in mental health research and treatment (Mathew, Suresh, & Anbazhagan, 2014).

Properties

IUPAC Name

N-cyclopentyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-28-14-8-6-13(7-9-14)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOERIUHTOYWTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.